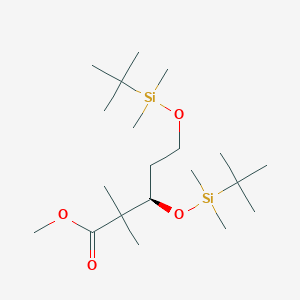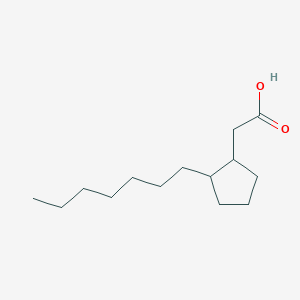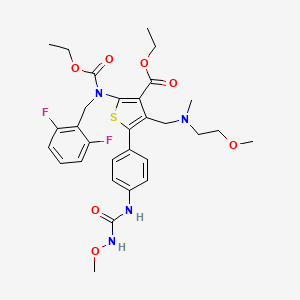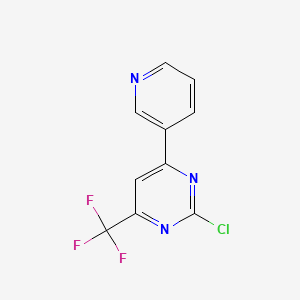
Potassium (2,3,4-trimethoxyphenyl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (2,3,4-trimethoxyphenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. These compounds are particularly valued for their moisture and air stability, making them easier to handle and store compared to other boron-containing reagents .
准备方法
Synthetic Routes and Reaction Conditions
Potassium (2,3,4-trimethoxyphenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of a boronic acid (RB(OH)₂) to the corresponding trifluoroborate salt (RBF₃K) using potassium bifluoride (KHF₂) as a reagent . This method is advantageous due to its simplicity and the stability of the resulting trifluoroborate salts .
Industrial Production Methods
Industrial production of potassium trifluoroborates typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production .
化学反应分析
Types of Reactions
Potassium (2,3,4-trimethoxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group acts as a nucleophile.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation Reactions: The compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Used in oxidation reactions to convert the trifluoroborate to other functional groups.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Oxidized Derivatives: Formed through oxidation reactions.
科学研究应用
Potassium (2,3,4-trimethoxyphenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
作用机制
The mechanism by which potassium (2,3,4-trimethoxyphenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent in chemical reactions. In Suzuki-Miyaura coupling reactions, the compound hydrolyzes to form the corresponding boronic acid in situ, which then participates in the coupling reaction to form carbon-carbon bonds . The trifluoroborate group provides stability and facilitates the reaction under mild conditions .
相似化合物的比较
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 3-thiophenetrifluoroborate
- Potassium pyridine-3-trifluoroborate
Uniqueness
Potassium (2,3,4-trimethoxyphenyl)trifluoroborate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. The presence of methoxy groups can also affect the electronic properties of the compound, making it distinct from other trifluoroborates .
属性
分子式 |
C9H11BF3KO3 |
|---|---|
分子量 |
274.09 g/mol |
IUPAC 名称 |
potassium;trifluoro-(2,3,4-trimethoxyphenyl)boranuide |
InChI |
InChI=1S/C9H11BF3O3.K/c1-14-7-5-4-6(10(11,12)13)8(15-2)9(7)16-3;/h4-5H,1-3H3;/q-1;+1 |
InChI 键 |
MJOUAGFPJQGZDP-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=C(C(=C(C=C1)OC)OC)OC)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)
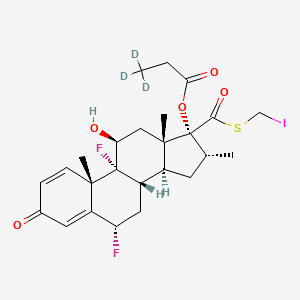

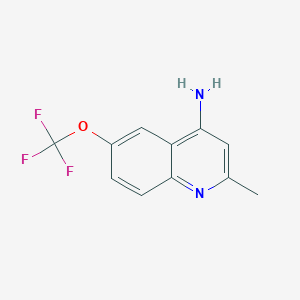

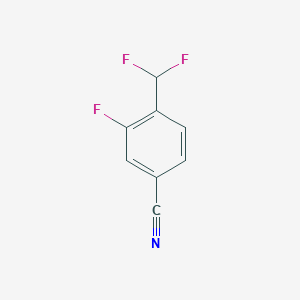
![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)

